1-(naphthalen-2-yl)ethanamine
Overview
Description
1-(naphthalen-2-yl)ethanamine is an organic compound with the molecular formula C₁₂H₁₃N. It is a derivative of naphthalene, where an ethanamine group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(naphthalen-2-yl)ethanamine can be synthesized through several methods. One common method involves the reduction of 1-(2-naphthyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically takes place in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Another method involves the reductive amination of 2-naphthaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
1-(naphthalen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-naphthyl)ethanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of 1-(2-naphthyl)ethanamine can yield 1-(2-naphthyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(2-Naphthyl)ethanone
Reduction: 1-(2-Naphthyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(naphthalen-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Naphthyl)ethanamine
- 2-(1-Naphthyl)ethylamine
- 2-(2-Naphthyl)ethylamine
Uniqueness
1-(naphthalen-2-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its isomers, such as 1-(1-Naphthyl)ethanamine, it exhibits different reactivity and binding affinities, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-naphthalen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397421 | |
Record name | 1-(2-naphthyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-74-7 | |
Record name | 1-(2-Naphthyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-naphthyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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